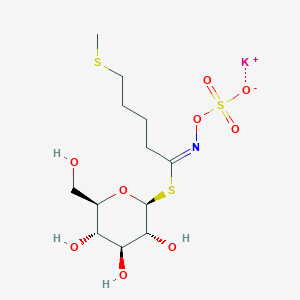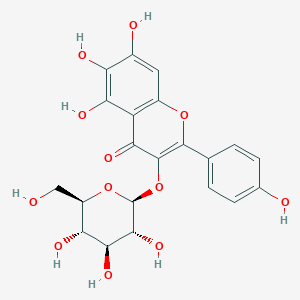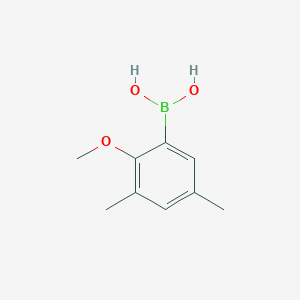
4-Methylthiobutylglucosinolat Kaliumsalz
Descripción general
Descripción
4-Methylthiobutylglucosinolat Kaliumsalz: , also known as Glucoerucin Kaliumsalz, is a potassium salt of 4-methylthiobutylglucosinolate. This compound is a type of glucosinolate, which are sulfur-containing compounds found in cruciferous vegetables. Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits, including anti-cancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiobutylglucosinolat Kaliumsalz typically involves the extraction of glucosinolates from plant sources, such as seeds of Eruca sativa Mill (rocket salad). The process includes the following steps:
Extraction: The seeds are ground and extracted with a suitable solvent, such as methanol or water.
Purification: The extract is purified using techniques like chromatography to isolate the glucosinolate.
Conversion to Potassium Salt: The isolated glucosinolate is then converted to its potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract glucosinolates from plant material.
Purification: Employing large-scale chromatography or other purification methods.
Conversion: Reacting the purified glucosinolate with potassium hydroxide in large reactors to produce the potassium salt.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylthiobutylglucosinolat Kaliumsalz undergoes various chemical reactions, including:
Hydrolysis: In the presence of the enzyme myrosinase, it hydrolyzes to form 4-methylthiobutyl isothiocyanate, a compound with potential anti-cancer properties.
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water, and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: 4-Methylthiobutyl isothiocyanate.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
4-Methylthiobutylglucosinolat Kaliumsalz has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Studied for its potential anti-cancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 4-Methylthiobutylglucosinolat Kaliumsalz involves its hydrolysis by the enzyme myrosinase to produce 4-methylthiobutyl isothiocyanate. This compound exerts its effects through:
Molecular Targets: It targets cellular proteins and enzymes, leading to the disruption of cellular processes.
Pathways Involved: It activates pathways involved in apoptosis (programmed cell death) and inhibits pathways that promote cell proliferation, making it effective against cancer cells.
Comparación Con Compuestos Similares
Sinigrin: Another glucosinolate found in cruciferous vegetables, which hydrolyzes to form allyl isothiocyanate.
Glucoraphanin: Found in broccoli, which hydrolyzes to form sulforaphane, known for its potent anti-cancer properties.
Gluconasturtiin: Found in watercress, which hydrolyzes to form phenethyl isothiocyanate.
Uniqueness: 4-Methylthiobutylglucosinolat Kaliumsalz is unique due to its specific structure and the bioactive isothiocyanate it forms upon hydrolysis. This compound has shown significant potential in cancer prevention and treatment, distinguishing it from other glucosinolates .
Propiedades
IUPAC Name |
potassium;[(E)-[5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVNYXGWYKWFH-DHPXDJSUSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22KNO9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)







![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)

